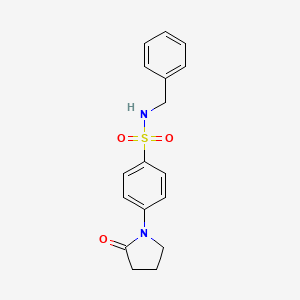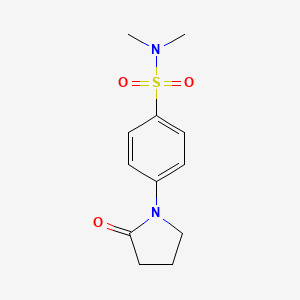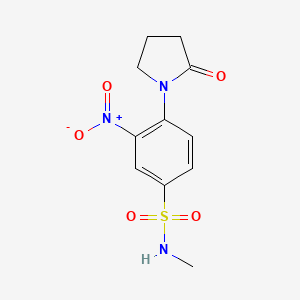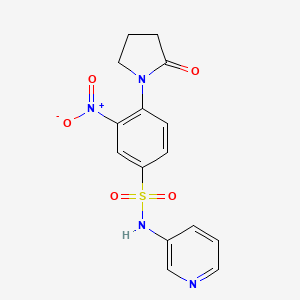![molecular formula C14H18N2O4S B3822542 N-{[2,4-dimethyl-3-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}acetamide](/img/structure/B3822542.png)
N-{[2,4-dimethyl-3-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}acetamide
Descripción general
Descripción
N-{[2,4-dimethyl-3-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}acetamide, also known as DPA, is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects. DPA belongs to the class of sulfonamide compounds and has been found to exhibit a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Mecanismo De Acción
The mechanism of action of N-{[2,4-dimethyl-3-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}acetamide is not fully understood, but it is believed to act through multiple pathways. N-{[2,4-dimethyl-3-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}acetamide has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. N-{[2,4-dimethyl-3-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}acetamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-{[2,4-dimethyl-3-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce cell proliferation, induce apoptosis, improve insulin sensitivity, and reduce blood glucose levels. N-{[2,4-dimethyl-3-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}acetamide has also been found to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[2,4-dimethyl-3-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}acetamide has several advantages for lab experiments. It is readily available and relatively inexpensive. N-{[2,4-dimethyl-3-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}acetamide is also stable under normal lab conditions and has a long shelf life. However, N-{[2,4-dimethyl-3-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}acetamide has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. N-{[2,4-dimethyl-3-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}acetamide also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the use of N-{[2,4-dimethyl-3-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}acetamide in scientific research. One area of interest is the development of N-{[2,4-dimethyl-3-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}acetamide analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of N-{[2,4-dimethyl-3-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}acetamide in the treatment of various diseases, including cancer, diabetes, and inflammatory disorders. Additionally, the use of N-{[2,4-dimethyl-3-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}acetamide in combination with other drugs or therapies is an area of potential research.
Aplicaciones Científicas De Investigación
N-{[2,4-dimethyl-3-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}acetamide has been extensively used in scientific research for its various pharmacological activities. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-{[2,4-dimethyl-3-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}acetamide has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, N-{[2,4-dimethyl-3-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}acetamide has been found to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Propiedades
IUPAC Name |
N-[2,4-dimethyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-9-6-7-12(21(19,20)15-11(3)17)10(2)14(9)16-8-4-5-13(16)18/h6-7H,4-5,8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKRXHYJOFDSKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC(=O)C)C)N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,4-dimethyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(2,5-dimethoxybenzyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3822462.png)
![1-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B3822465.png)



![4-{[4-(aminosulfonyl)phenyl]amino}butanoic acid](/img/structure/B3822481.png)
![isopropyl [5-[(dipropylamino)sulfonyl]-2-(2-oxo-1-pyrrolidinyl)phenyl]carbamate](/img/structure/B3822484.png)
![1-[2,6-dimethyl-3-(4-morpholinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B3822511.png)
![1-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2-nitrophenyl}-2-pyrrolidinone](/img/structure/B3822514.png)



![4-[5-(4-iodophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B3822551.png)
![8-cyclopentyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate](/img/structure/B3822566.png)